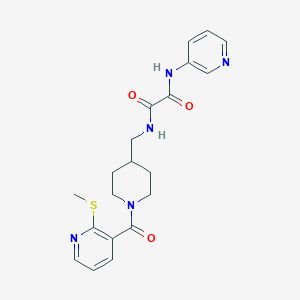

N1-((1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)methyl)-N2-(Pyridin-3-yl)oxalamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a useful research compound. Its molecular formula is C20H23N5O3S and its molecular weight is 413.5. The purity is usually 95%.

BenchChem offers high-quality N1-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Naturstoffchemie

Piperidin-basierte Naturstoffe kommen in verschiedenen Pflanzen und Organismen vor. Lassen Sie uns ihre Bedeutung diskutieren:

Piperin: Piperin, ein N-Acylpiperidin-Alkaloid, das in Pflanzen der Familie Piperaceae vorkommt, weist starke antioxidative Eigenschaften auf. Seine Fähigkeit, freie Radikale abzufangen, trägt zu seinen potenziellen gesundheitlichen Vorteilen bei .

Chemische Synthese

Effiziente Methoden zur Synthese von Piperidinderivaten sind unerlässlich. Forscher konzentrieren sich auf die Entwicklung kostengünstiger und umweltfreundlicher Routen. Einige bemerkenswerte Ansätze umfassen Hydrierung, Cyclisierung, Cycloaddition, Annulation und Mehrkomponentenreaktionen .

Biologische Aktivität

N1-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a compound that has garnered attention due to its potential biological activity, particularly in pharmacological applications. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for N1-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is C22H23F3N4O3S, with a molecular weight of approximately 480.5 g/mol. The compound features a piperidine ring, a nicotinoyl group, and an oxalamide moiety, which contribute to its biological activity.

Synthesis

The synthesis of N1-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide involves several key steps:

- Preparation of the Piperidine Ring : The synthesis typically begins with the formation of the piperidine ring, which is crucial for the compound's biological interactions.

- Introduction of Functional Groups : The methylthio and nicotinoyl groups are introduced through specific organic reactions that optimize yield and purity.

- Final Oxalamide Formation : The final step involves the coupling of the piperidine derivative with the pyridinyl oxalamide, often requiring careful control of reaction conditions such as temperature and solvent choice.

The precise mechanism of action for N1-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in various biochemical pathways. Its structural components suggest potential activity as an enzyme inhibitor or modulator in neuropharmacological contexts.

Pharmacological Studies

Recent studies have indicated that this compound exhibits significant biological activity across various assays:

- Antiproliferative Activity : Research has shown that related compounds can inhibit cell proliferation in cancer cell lines, suggesting potential applications in cancer therapy.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 52 | Induction of apoptosis |

| MDA-MB-231 (Triple-Negative Breast Cancer) | 74 | G2/M phase cell cycle arrest |

These findings highlight the importance of further exploring N1-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide's potential as an anticancer agent.

Neuropharmacological Effects

The presence of the piperidine and nicotinoyl moieties suggests that N1-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide could influence neurotransmitter systems, particularly those involving nicotinic acetylcholine receptors (nAChRs). Compounds with similar structures have been shown to modulate these receptors, impacting cognitive functions and potentially providing therapeutic benefits in neurodegenerative diseases.

Case Studies

Several case studies have investigated the biological effects of related compounds:

- Study on Anticancer Properties : A study published in Cancer Research demonstrated that compounds structurally similar to N1-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide induced apoptosis in breast cancer cells by targeting tubulin dynamics and disrupting microtubule formation .

- Neuropharmacological Assessment : Another study explored the effects of piperidine derivatives on cognitive function in animal models, revealing enhanced memory retention and reduced anxiety-like behaviors .

Eigenschaften

IUPAC Name |

N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3S/c1-29-19-16(5-3-9-22-19)20(28)25-10-6-14(7-11-25)12-23-17(26)18(27)24-15-4-2-8-21-13-15/h2-5,8-9,13-14H,6-7,10-12H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMSHHSVMBPPBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.